molecular formula C25H22N4O3 B5593417 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

Cat. No. B5593417
M. Wt: 426.5 g/mol
InChI Key: XENLESTWHKOXFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide and related compounds involves multiple steps, including the formation of benzofuran and piperazine derivatives. Kamal et al. (2014) describe the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, highlighting a method that could be adapted for synthesizing our compound of interest by modifying the starting materials to include a benzofuran-2-ylcarbonyl moiety and a nicotinamide group (Kamal et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide" has been explored through various spectroscopic techniques. Krishnaswamy et al. (2022) provide insights into the structural characterization of benzofuran-piperazine derivatives, employing techniques like FT-IR, 1H NMR, and mass spectrometry, which are crucial for confirming the molecular structure of our compound (Krishnaswamy et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of nicotinamide derivatives, including reactions with other molecules and their behavior under various conditions, has been studied. For example, the work by Chakravarthy et al. (2014) discusses the corrosion inhibition effect of nicotinamide derivatives on mild steel, shedding light on the chemical properties and reactivity of nicotinamide-based compounds in different environments (Chakravarthy et al., 2014).

Physical Properties Analysis

Understanding the physical properties of "N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide" requires analysis of its solubility, melting point, and other physicochemical characteristics. Such analyses are foundational to predicting the compound's behavior in different solvents and conditions, although specific studies on this compound's physical properties were not identified in the current literature.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interactions with biological targets, of nicotinamide derivatives have been explored. Terauchi et al. (1997) discuss the synthesis and structure-activity relationships of N-substituted nicotinamides as inhibitors of gastric H+/K(+)-ATPase, providing a basis for understanding the chemical behavior of nicotinamide compounds in biological systems (Terauchi et al., 1997).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzofuran derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c30-24(19-5-3-11-26-17-19)27-20-7-9-21(10-8-20)28-12-14-29(15-13-28)25(31)23-16-18-4-1-2-6-22(18)32-23/h1-11,16-17H,12-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENLESTWHKOXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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